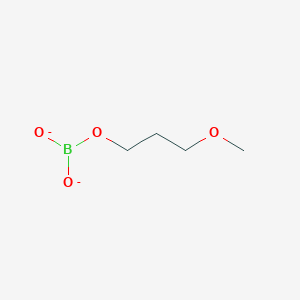![molecular formula C47H48O6 B14250304 4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) CAS No. 231280-30-1](/img/structure/B14250304.png)
4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple phenolic groups, which contribute to its reactivity and functionality in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) typically involves the condensation of 2,5-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of methylene bridges between the phenolic units, resulting in the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and inflammation. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-diethylaniline): Known for its use in the production of polyurethanes and epoxy resins.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Utilized as a curing agent for epoxies and a precursor for polyamides.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Commonly used as an antioxidant in rubber and plastic industries.
Uniqueness
Its unique structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in various scientific and industrial fields .
Propriétés
Numéro CAS |
231280-30-1 |
|---|---|
Formule moléculaire |
C47H48O6 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
4-[[5-[[3-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]-(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C47H48O6/c1-24-17-42(50)28(5)13-34(24)46(35-14-29(6)43(51)18-25(35)2)38-22-32(9-11-40(38)48)21-33-10-12-41(49)39(23-33)47(36-15-30(7)44(52)19-26(36)3)37-16-31(8)45(53)20-27(37)4/h9-20,22-23,46-53H,21H2,1-8H3 |
Clé InChI |
KYUYNUHTQHRYGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C)C(C2=C(C=C(C(=C2)C)O)C)C3=C(C=CC(=C3)CC4=CC(=C(C=C4)O)C(C5=C(C=C(C(=C5)C)O)C)C6=C(C=C(C(=C6)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


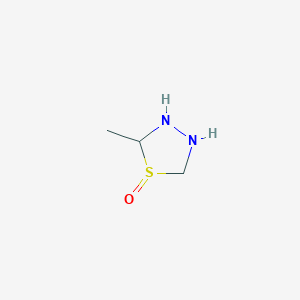
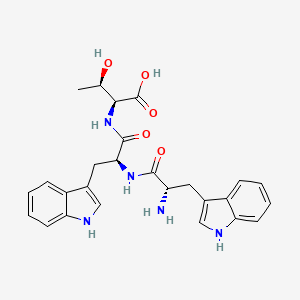

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
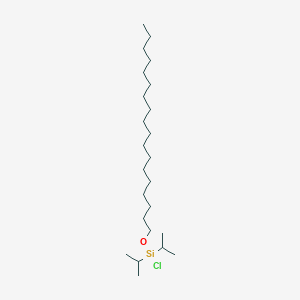
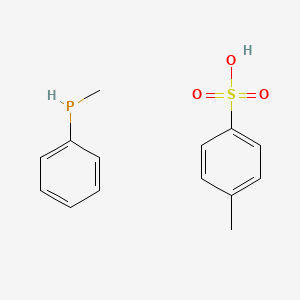
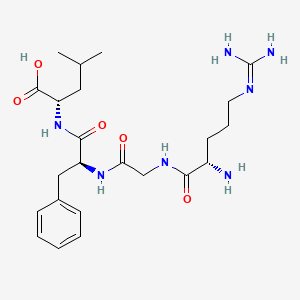


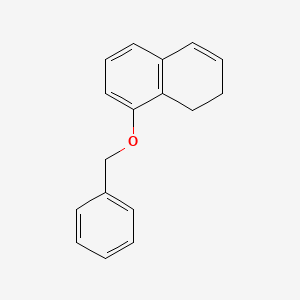
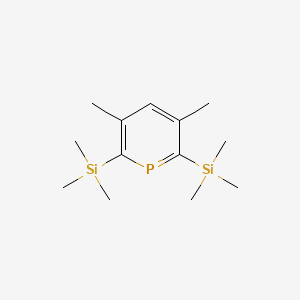

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
